

1-(pyridin-2-yl)-1H-indole molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(pyridin-2-yl)-1H-indole**

Cat. No.: **B2958418**

[Get Quote](#)

An In-Depth Technical Guide on the Molecular Structure of **1-(pyridin-2-yl)-1H-indole**

Abstract

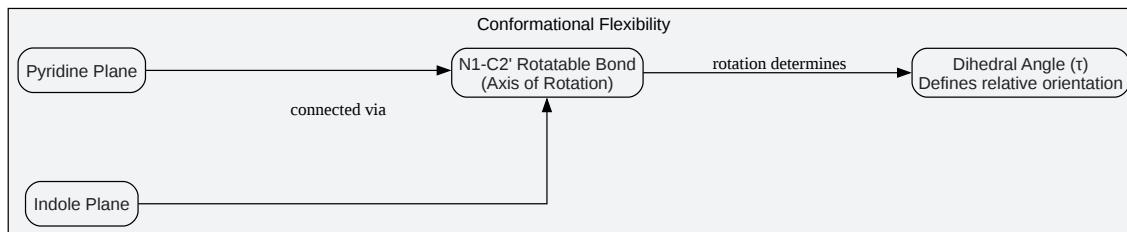
N-arylindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and drug candidates.^{[1][2]} This guide provides a detailed technical examination of the molecular structure of a key example, **1-(pyridin-2-yl)-1H-indole**. By integrating data from spectroscopic, crystallographic, and computational methodologies, we explore the molecule's fundamental geometry, conformational dynamics, and electronic properties. This document serves as a foundational resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Core Molecular Identity and Descriptors

1-(pyridin-2-yl)-1H-indole is a bicyclic aromatic compound where an indole ring is connected via its nitrogen atom to the C2 position of a pyridine ring. This linkage is central to its three-dimensional structure and chemical properties.

The fundamental identifiers for this molecule are cataloged in public chemical databases, providing a standardized reference for researchers.^[3]

Descriptor	Value	Source
IUPAC Name	1-pyridin-2-ylindole	PubChem[3]
Molecular Formula	C ₁₃ H ₁₀ N ₂	PubChem[3]
Molecular Weight	194.23 g/mol	PubChem[3]
PubChem CID	10921410	PubChem[3]
InChI	InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H	PubChem[3]
SMILES	C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3	PubChem[3]


Conformational Analysis: The N-C Aryl Bond

The single most important structural feature dictating the three-dimensional shape of **1-(pyridin-2-yl)-1H-indole** is the rotation around the N1-C2' bond connecting the indole and pyridine moieties. Unlike simple C-C bonds, rotation around this N-C aryl bond is often sterically hindered, leading to a non-planar ground-state conformation.

The relative orientation of the two rings is defined by the dihedral angle. While a specific crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related structures reveals that significant torsion is expected. For instance, the dihedral angle between two indole units linked by a pyridine ring has been reported to be 33.72°.[4] In another related molecule, the dihedral angle between a pyridine and an azaindole ring system was found to be 6.20°.[5] This non-planarity is a critical factor in drug design, as it governs how the molecule fits into a protein's binding pocket.

For N-aryl indoles with bulky substituents, particularly at the ortho positions of the pyridine ring or the C7 position of the indole, the rotational barrier can be high enough to allow for the isolation of stable rotational isomers, or atropisomers.[6] Understanding this potential for axial chirality is paramount for drug development, as different atropisomers can exhibit distinct pharmacological activities.

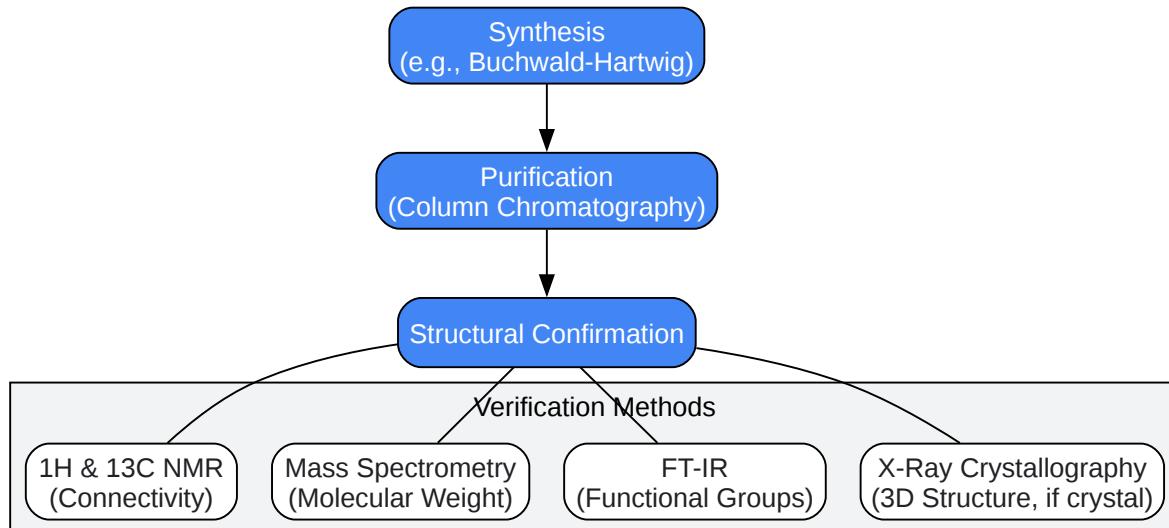
1-(pyridin-2-yl)-1H-indole Structure

[Click to download full resolution via product page](#)

Caption: Logical relationship of the rotatable N-C bond to the overall conformation.

Synthesis and Structural Verification Workflow

The synthesis of N-arylindoles is well-established, commonly proceeding through metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.^[1] These methods provide a reliable means to construct the crucial N-C aryl bond. Post-synthesis, a rigorous workflow of analytical techniques is required to confirm the molecular structure and ensure purity.


General Experimental Protocol: Copper-Catalyzed N-Arylation

The following protocol describes a general method for the synthesis of N-arylindoles, adapted from established procedures.^[1]

- Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-halopyridine (1.1 eq.), copper(I) oxide (Cu_2O , 0.1 eq.), and potassium phosphate (K_3PO_4 , 2.0 eq.).
- Solvent Addition: Add a suitable solvent, such as ethanol or DMF, under an inert atmosphere (e.g., Argon or Nitrogen).
- Heating: Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, for a specified time (e.g., 30-60 minutes) until TLC or LC-MS analysis indicates consumption of the starting material.
- Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove inorganic solids.
- Purification: Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Final Product: Purify the crude product by column chromatography on silica gel to yield the pure **1-(pyridin-2-yl)-1H-indole**.

Post-Synthesis Verification

Confirming the identity of the synthesized product is a multi-step process that correlates data from various analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to definitive structural verification.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the connectivity of atoms in a molecule.^[7]

- ¹H NMR: The spectrum of **1-(pyridin-2-yl)-1H-indole** is expected to show a complex set of signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring and the indole ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) based on their electronic environment and neighboring protons.
- ¹³C NMR: The spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule, providing further confirmation of the overall carbon skeleton.^[8]

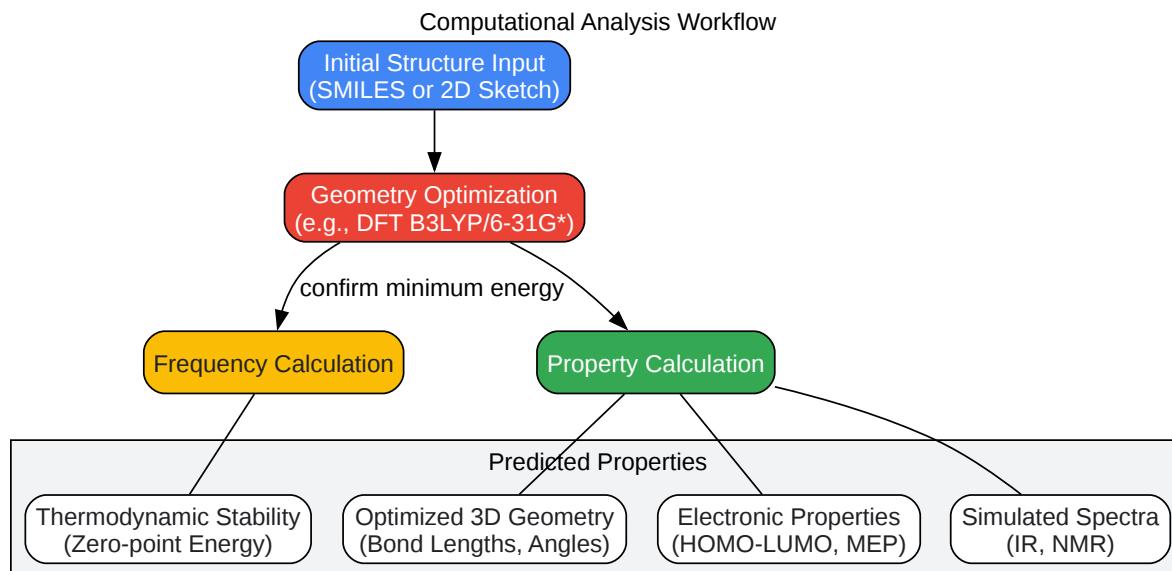
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[\[9\]](#) Key expected absorptions include:

- ~3100-3000 cm⁻¹: Aromatic C-H stretching.
- ~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations within the aromatic rings.
- ~1350-1250 cm⁻¹: C-N stretching corresponding to the bond between the two rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous structural data for a molecule in its solid state. This technique yields precise measurements of all bond lengths, bond angles, and dihedral angles. While a published structure for the parent compound was not identified, the table below presents expected values for key geometric parameters based on crystallographic data from analogous indole and pyridine structures.[\[10\]](#)[\[11\]](#)[\[12\]](#)


Parameter	Description	Expected Value
Indole N1-C2	Bond length within the indole ring	~1.37 Å
Pyridine C2'-N1'	Bond length within the pyridine ring	~1.34 Å
N1-C2'	Inter-ring connecting bond length	~1.44 Å
C2-N1-C7a	Bond angle within the indole ring	~108°
N1-C2'-N1'	Bond angle involving the connecting C	~117°
Dihedral Angle	Torsion between ring planes	5° - 40°

Computational Modeling and Electronic Structure

In parallel with experimental work, computational methods like Density Functional Theory (DFT) provide profound insights into molecular structure and properties.[\[13\]](#)[\[14\]](#) These *in silico*

approaches are indispensable in modern drug design.

A typical computational workflow allows for the prediction of key structural and electronic parameters before synthesis is even attempted. This saves valuable laboratory resources and can guide synthetic strategy.

[Click to download full resolution via product page](#)

Caption: A standard workflow for computational structural and electronic analysis.

- **Geometry Optimization:** DFT calculations can predict the lowest energy conformation, including the inter-ring dihedral angle, with high accuracy.
- **Molecular Electrostatic Potential (MEP):** An MEP map reveals the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to be an area of negative potential (electron-rich), making it a primary site for hydrogen bonding interactions.

- Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them relates to the molecule's electronic stability and its UV-Vis absorption profile.

Conclusion

The molecular structure of **1-(pyridin-2-yl)-1H-indole** is defined by the critical N-C bond that links its two heterocyclic rings. This bond dictates a non-planar conformation, a feature with profound implications for its interaction with biological targets. A comprehensive understanding of its structure, derived from a synergistic combination of advanced spectroscopy, crystallography, and computational modeling, is essential for leveraging this scaffold in the rational design of next-generation therapeutics. This guide provides the foundational structural knowledge required by scientists and researchers to unlock the full potential of this important molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1-(pyridin-2-yl)-1H-indole | C13H10N2 | CID 10921410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]
- 8. Spectroscopic and Computational pH Study of NiII and PdII Pyrrole-Imine Chelates with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-vis, IR and ¹H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-(pyridin-2-yl)-1H-indole molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2958418#1-pyridin-2-yl-1h-indole-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

